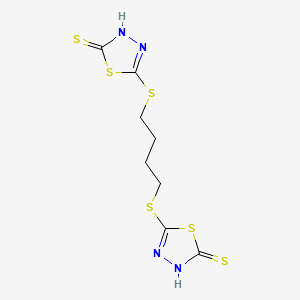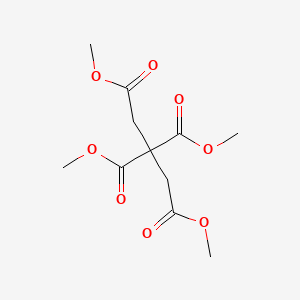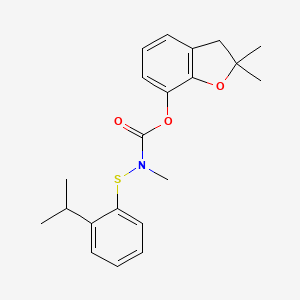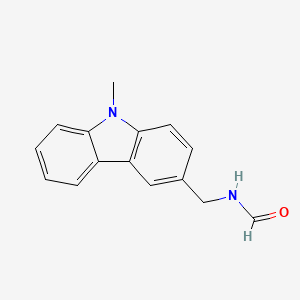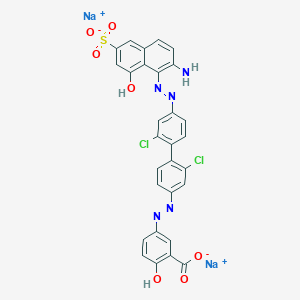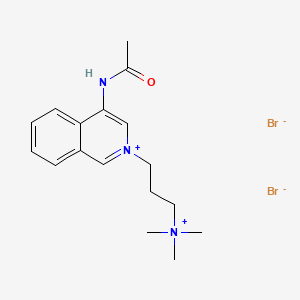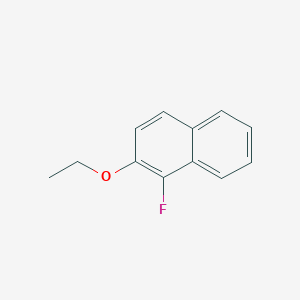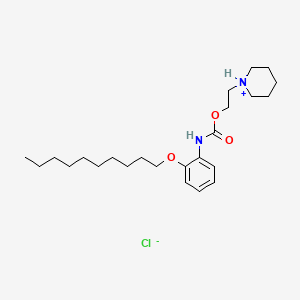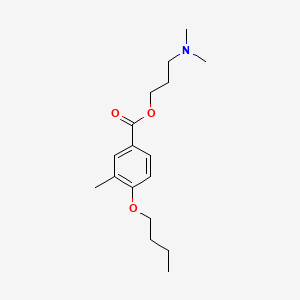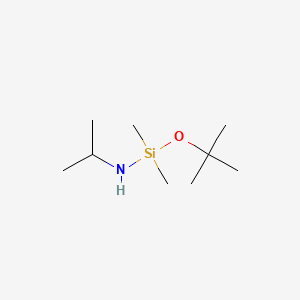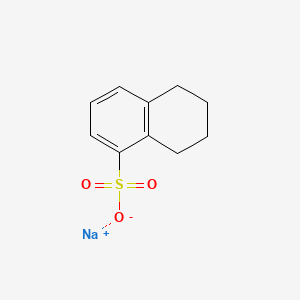
1-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt is an organic compound with the molecular formula C10H11NaO3S. It is a derivative of naphthalene, where the sulfonic acid group is attached to the naphthalene ring, and the ring is partially hydrogenated. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt typically involves the sulfonation of tetrahydronaphthalene. The process begins with the hydrogenation of naphthalene to produce tetrahydronaphthalene. This intermediate is then subjected to sulfonation using sulfuric acid or oleum to introduce the sulfonic acid group. The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The hydrogenation and sulfonation reactions are carried out in large reactors, and the product is purified through crystallization or other separation techniques to obtain the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted naphthalene compounds.
Applications De Recherche Scientifique
1-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a template molecule in the preparation of molecularly imprinted polymers.
Biology: The compound is used in biochemical assays and as a probe in studying enzyme activities.
Industry: The compound is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins or other molecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenesulfonic acid: The non-hydrogenated version of the compound.
2-Naphthalenesulfonic acid: A similar compound with the sulfonic acid group attached to the second position of the naphthalene ring.
Sodium 1,5-naphthalenedisulfonate: A compound with two sulfonic acid groups attached to the naphthalene ring.
Uniqueness
1-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt is unique due to the partial hydrogenation of the naphthalene ring, which imparts different chemical and physical properties compared to its fully aromatic counterparts. This partial hydrogenation can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
64346-09-4 |
|---|---|
Formule moléculaire |
C10H11NaO3S |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
sodium;5,6,7,8-tetrahydronaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H12O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h3,5,7H,1-2,4,6H2,(H,11,12,13);/q;+1/p-1 |
Clé InChI |
KSNRKMFHNKRKJU-UHFFFAOYSA-M |
SMILES canonique |
C1CCC2=C(C1)C=CC=C2S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
